molecular formula C8H7NO2 B1358716 5-Hydroxyisoindolin-1-one CAS No. 252061-66-8

5-Hydroxyisoindolin-1-one

Cat. No. B1358716
M. Wt: 149.15 g/mol
InChI Key: NLNNRNIJRFYGFB-UHFFFAOYSA-N
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Description

5-Hydroxyisoindolin-1-one is an organic compound with the CAS number 252061-66-8 . It usually exists in the form of a solid .


Synthesis Analysis

A variety of 3-hydroxyisoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The linear formula of 5-Hydroxyisoindolin-1-one is C8H7NO2 . The molecular weight is 149.15 .


Chemical Reactions Analysis

The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Furthermore, the treatment of 2-alkynylbenzoic acids with primary amines has given rise to the formation of the hydroxyisoindolinones .


Physical And Chemical Properties Analysis

5-Hydroxyisoindolin-1-one is a solid at room temperature . It is soluble in some organic solvents, such as ethanol, chloroform, and dichloromethane, but insoluble in water .

Scientific Research Applications

Serotonergic Receptor Research

5-Hydroxyisoindolin-1-one has been studied for its involvement in the serotonergic system, particularly its interaction with 5-HT(1A) receptors. The receptors are implicated in anxiety and depression, making them targets for drug development. One study used positron emission tomography (PET) to assess the receptor occupancy by a novel 5-HT(1A) antagonist, demonstrating that high occupancy can be achieved at doses with minimal acute side effects, which could be beneficial for treating mood disorders (Rabiner et al., 2002).

Vasodilation and Vascular Research

Research has also explored the role of 5-HT3 receptors in vasodilation responses, with one study investigating the response in the human forearm. The study concluded that the biphasic vasodilation induced by serotonin was mediated by 5-HT3 receptor activation, indicating a possible role in modulating vascular responses and blood flow (Blauw et al., 1988).

Neurotransmission and Neurological Disorders

Several studies have focused on the role of serotonergic systems in neurotransmission and neurological disorders. For instance, the involvement of 5-HT receptors in tonic-clonic seizure-induced antinociception and their modulation by the dorsal raphe nucleus were examined, shedding light on the complex interactions of serotonin-mediated mechanisms in neurological phenomena (Freitas et al., 2009).

properties

IUPAC Name

5-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNNRNIJRFYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626706
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyisoindolin-1-one

CAS RN

252061-66-8
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyphthalimide (19.8 g, 121 mmol) in AcOH (500 mL) was slowly added zinc dust (47.6 g, 729 mmol) in portions, then the mixture was heated at the reflux temp. for 40 min., filtered hot, and concentrated under reduced pressure. The reaction was repeated on the same scale and the combined oily residue was purified by column chromatography (1.1 Kg SiO2; gradient from 60% EtOAc/40% hexane to 25% MeOH/75% EtOAc) to give 5-hydroxyisoindolin-1-one (3.77 g): TLC (100% EtOAc) Rf0.17; HPLC ES-MS m/z 150 ((M+H)+).
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
47.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-methoxy-2,3-dihydro-isoindol-1-one (3.7 g, 23 mmol) and boron tri-bromide (1 M in CH2Cl2, 15.2 mL, 88 mmol) in CH2Cl2 (30 mL) at −78° C. was stirred for 16 h at RT. The mixture was then cooled to −78° C. and MeOH (25 mL) was added. After 1 h at −78° C. the mixture was evaporated and the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 98:2 to 90:10) to afford the title product (2.5 g, 72%) as an off-white solid. MS m/e=148.0 (M−H+).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KT Homan, E Wu, MW Wilson, P Singh, SD Larsen… - Molecular …, 2014 - ASPET
… Cesium carbonate (0.69 g, 2.1 mmol) was added to a room temperature solution of 5-hydroxyisoindolin-1-one (0.32 g, 2.11 mmol) in dry dimethylformamide (2 ml). The resulting mixture …
Number of citations: 53 molpharm.aspetjournals.org
RP Dhanya, S Sidique, DJ Sheffler… - Journal of medicinal …, 2011 - ACS Publications
… To a solution of 2-cyclopentyl-5-hydroxyisoindolin-1-one (50 mg, 0.23 mmol) in acetone (15 mL) and K 2 CO 3 (181 mg, 1.31 mmol) was added methyl 3′-(bromomethyl)-4-…
Number of citations: 48 pubs.acs.org
S Sidique, RP Dhanya, DJ Sheffler… - Journal of medicinal …, 2012 - ACS Publications
… To a solution of 2-cyclopentyl-5-hydroxyisoindolin-1-one (500 mg, 2.3 mmol) in acetone (20 mL) were added K 2 CO 3 (1.2 g, 8.7 mmol) and 3-(bromomethyl)phenylboronic acid (650 …
Number of citations: 28 pubs.acs.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
H Lee, B Kang, SI Lee, SH Hong - Synlett, 2015 - thieme-connect.com
… N-Formyl-5-hydroxyisoindolin-1-one (9c) Ivory solid, yield 81%, mp 298 C. H NMR (500 MHz, DMSO): δ = 10.18 (s, 1 H), 7.54 (d, J = 5.5 Hz, 1 H), 6.91 (s, 1 H), 6.88 (d, 1 H), 5.21 (s, 1 H)…
Number of citations: 4 www.thieme-connect.com

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